Methyl 4-cyclopentylpyrrolidine-3-carboxylate

Description

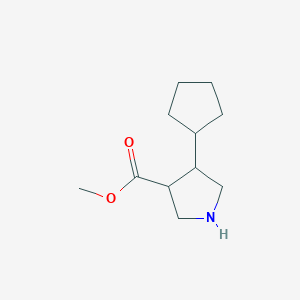

Methyl 4-cyclopentylpyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a cyclopentyl substituent at the 4-position and a methyl ester group at the 3-position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization , ensuring precise conformational analysis. Storage recommendations for analogous compounds (e.g., 2-8°C for methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate ) suggest similar stability requirements for the cyclopentyl variant.

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

methyl 4-cyclopentylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C11H19NO2/c1-14-11(13)10-7-12-6-9(10)8-4-2-3-5-8/h8-10,12H,2-7H2,1H3 |

InChI Key |

KPIUHVBJTRCKNY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyclopentylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine derivative to form the pyrrolidine ring, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols.

Scientific Research Applications

Methyl 4-cyclopentylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Methyl 4-cyclopentylpyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The pyrrolidine ring in Methyl 4-cyclopentylpyrrolidine-3-carboxylate is expected to exhibit puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates . Comparative analysis with structurally related compounds reveals:

- Ester Group Orientation : The methyl ester’s orientation relative to the pyrrolidine ring may differ from carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) due to reduced hydrogen-bonding capacity.

Physicochemical Properties

The cyclopentyl group likely reduces water solubility compared to less bulky analogs, aligning with trends in diterpene methyl esters .

Reactivity and Stability

- Ester Hydrolysis : The methyl ester group is less reactive toward hydrolysis than carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ), enhancing stability under physiological conditions.

- Steric Hindrance : The cyclopentyl group may slow nucleophilic attacks at the pyrrolidine nitrogen compared to benzyl-substituted analogs .

Biological Activity

Methyl 4-cyclopentylpyrrolidine-3-carboxylate (MCPPC) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the synthesis, biological effects, and research findings related to MCPPC, supported by data tables and case studies.

Synthesis of this compound

MCPPC can be synthesized through several chemical pathways, often involving the cyclization of pyrrolidine derivatives followed by methylation. The general synthetic route includes:

- Preparation of Pyrrolidine Derivative : Starting from commercially available precursors, pyrrolidine is modified to introduce a cyclopentyl group.

- Carboxylation : The introduction of a carboxylic acid moiety is achieved via standard carboxylation techniques.

- Methylation : Finally, methylation is performed to yield MCPPC.

The following table summarizes a typical synthesis route:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Pyrrolidine, Cyclopentyl bromide | Reflux in DMF |

| 2 | Carboxylation | CO2, Base (e.g., NaOH) | High pressure |

| 3 | Methylation | Methyl iodide | Room temperature |

Anticancer Properties

Research indicates that MCPPC exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including leukemia and solid tumors. The results demonstrated that MCPPC:

- Induces apoptosis in cancer cells.

- Inhibits cell proliferation in a dose-dependent manner.

- Alters cell cycle progression, particularly increasing the sub-G1 phase population indicative of apoptosis.

Table 1: Cytotoxic Effects of MCPPC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15.8 | Induction of apoptosis |

| CCRF-SB (Leukemia) | 20.5 | Cell cycle arrest in G1 phase |

| A549 (Lung Cancer) | 25.0 | Inhibition of proliferation |

Immunomodulatory Effects

In addition to its anticancer properties, MCPPC has been studied for its immunomodulatory effects. It has shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases and enhancing anti-tumor immunity.

The mechanism underlying the biological activity of MCPPC appears to involve multiple pathways:

- Inhibition of Key Enzymes : MCPPC may inhibit enzymes involved in nucleotide synthesis, similar to other pyrrolidine derivatives.

- Cell Cycle Disruption : By affecting cyclin-dependent kinases, MCPPC alters the normal progression of the cell cycle, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of MCPPC in preclinical models:

- Study on Leukemia Models : In an experiment involving K562 and CCRF-SB cells, treatment with MCPPC resulted in a significant reduction in viable cell counts after 48 hours, confirming its potential as an anticancer agent.

- Immunological Response Assessment : A separate study examined the effects of MCPPC on T-cell activation. Results indicated enhanced cytokine production (IL-2 and IFN-gamma), suggesting its role as an immunomodulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.